N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine
Overview
Description
N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine is a chemical compound characterized by its unique structure, which includes a thiazole ring substituted with a methyl group and a dimethoxybenzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine typically involves the following steps:
Preparation of 2,3-dimethoxybenzylamine: This can be achieved by reacting 2,3-dimethoxybenzaldehyde with ammonia under reductive conditions.
Formation of the thiazole ring: The thiazole ring is formed by cyclization of the appropriate amino acid derivative, such as 2-amino-5-methylthiazole, with a suitable halide.
Coupling reaction: The final step involves the coupling of the 2,3-dimethoxybenzylamine with the 2-amino-5-methylthiazole under appropriate conditions, often using a coupling reagent like carbodiimide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.
Substitution: Nucleophiles such as halides and amines can be used, with reaction conditions varying based on the specific substitution desired.
Major Products Formed:
Oxidation: Formation of oxo derivatives, such as N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-one.
Reduction: Reduced analogs, such as this compound with reduced substituents.
Substitution: Substituted derivatives at various positions on the thiazole ring or benzyl group.
Scientific Research Applications
N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
N-(2,3-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine is unique due to its specific structural features. Similar compounds include:
N-(2,4-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine
N-(3,4-dimethoxybenzyl)-5-methyl-1,3-thiazol-2-amine
N-(2,3-dimethoxybenzyl)-4-methyl-1,3-thiazol-2-amine
These compounds differ in the position and number of methoxy groups on the benzyl ring, which can influence their chemical properties and biological activities.
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Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-5-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-9-7-14-13(18-9)15-8-10-5-4-6-11(16-2)12(10)17-3/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHMPLAVBGXOQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NCC2=C(C(=CC=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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